molecular formula C9H8N2O B13267851 N-(Quinolin-8-yl)hydroxylamine

N-(Quinolin-8-yl)hydroxylamine

Cat. No.: B13267851
M. Wt: 160.17 g/mol
InChI Key: NDDWROWRGBJURX-UHFFFAOYSA-N
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Description

N-(Quinolin-8-yl)hydroxylamine (CAS 57742-99-1) is a functionalized quinoline derivative that serves as a versatile synthetic intermediate and building block in organic chemistry and medicinal chemistry research. The compound features a hydroxylamine group attached to the 8-position of the quinoline ring system, making it a valuable precursor for the synthesis of more complex nitrogen-containing heterocycles. Quinoline derivatives, particularly those substituted at the 8-position, are subjects of extensive investigation due to their wide range of pharmacological properties. While specific biological data for this compound is limited in the public domain, related 8-aminoquinoline and 8-hydroxyquinoline analogues have demonstrated significant biological activities, including antifungal, antimicrobial, and anticancer effects, underscoring the research value of this chemical scaffold . The molecular structure of this compound has been confirmed by single-crystal X-ray diffraction, revealing a planar quinoline system and detailing the supramolecular architecture stabilized by O—H⋯N and N—H⋯N hydrogen bonds in the solid state . Key Research Applications: • Synthetic Chemistry: Used as a key intermediate for the preparation of diverse quinoline-based compound libraries . • Medicinal Chemistry: Serves as a building block for the development of novel bioactive molecules, given the established profile of 8-substituted quinolines . • Materials Science: Potential use in developing functional materials, leveraging its heterocyclic structure and metal-coordinating potential. This product is provided for Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

N-quinolin-8-ylhydroxylamine

InChI

InChI=1S/C9H8N2O/c12-11-8-5-1-3-7-4-2-6-10-9(7)8/h1-6,11-12H

InChI Key

NDDWROWRGBJURX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)NO)N=CC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N Quinolin 8 Yl Hydroxylamine

Strategies for the Preparation of N-(Quinolin-8-yl)hydroxylamine and Analogues

The construction of the this compound framework can be achieved through several synthetic routes, each offering distinct advantages in terms of substrate scope and reaction conditions.

Approaches Involving Hydroxylamine (B1172632) Precursors and Quinoline (B57606) Derivatives

A primary and straightforward method for the synthesis of N-substituted quinoline hydroxylamines involves the reaction of a suitable quinoline derivative with a hydroxylamine precursor. For instance, the reaction of substituted 2-chloro-3-formyl-quinolines with hydroxylamine hydrochloride is a known method for producing various oxime derivatives of quinolines. ijpsdronline.com This reaction is often facilitated by an organocatalyst in an aqueous ethanol (B145695) medium, highlighting an environmentally conscious approach. ijpsdronline.com

Another approach involves the use of O-activated hydroxylamines. For example, O-benzoyl hydroxylamine can serve as an oxidizing amino source in palladium-catalyzed reactions to generate amino-Pd(II) intermediates, which can then be used to construct amino-substituted N-heterocycles. mdpi.com

The synthesis of N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds, a related class of compounds, has been achieved through nitroso Diels-Alder and ene reactions. nih.gov This strategy allows for the rapid generation of a diverse library of heterocyclic molecules. nih.gov

Starting Material 1Starting Material 2Product TypeCatalyst/ReagentRef.
Substituted 2-chloro-3-formyl-quinolinesHydroxylamine hydrochlorideQuinoline oximesHexamine ijpsdronline.com
Phthaloyl hydroxylaminesIsocyanoaromaticsAmino-substituted N-heterocyclesPalladium mdpi.com
2-Nitrosopyridine enophiles2-Methyl-2-buteneN-isoprenyl-N-(pyridin-2-yl)hydroxylamines- nih.gov
8-HaloquinolinesHydroxylamineThis compoundNot specified nih.gov

Palladium-Catalyzed Amination and C-H Functionalization Routes to Quinoline-Hydroxylamine Systems

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a powerful tool for the formation of C-N bonds. This methodology has been successfully applied to the synthesis of N-alkyl-N-(pyridin-2-yl)hydroxylamines by coupling N-alkyl-O-(4-methoxybenzyl)hydroxylamines with 2-halopyridines. nih.gov This approach offers a convergent and flexible route to these scaffolds, facilitating structure-activity relationship studies. nih.gov The efficiency of this coupling can be influenced by the position of the halogen on the pyridine (B92270) ring, with coupling at the 2-position being more effective than at the 3-position. nih.gov

Furthermore, palladium-catalyzed C-H functionalization represents an increasingly important strategy for the direct introduction of functional groups onto the quinoline core. nih.govrsc.org While direct C-H amination to form hydroxylamines is a developing area, the use of directing groups, such as the 8-aminoquinoline (B160924) (AQ) group, has enabled a wide range of C-H functionalization reactions on alkenes, which can be precursors to functionalized quinoline systems. researchgate.netnih.gov For instance, a palladium(II)-catalyzed β,γ-aminohydroxylation of nonconjugated alkenyl carbonyl compounds has been developed using a cleavable bidentate directing group. researchgate.net

Transition metal-catalyzed C-H functionalization using hydroxylamine derivatives as internal oxidants is another innovative approach. rsc.org This method avoids the need for external oxidants, leading to high reactivity and selectivity under mild conditions. rsc.org

Reaction TypeSubstrate 1Substrate 2Catalyst SystemProductRef.
Buchwald-Hartwig Amination2-HalopyridinesN-Alkyl-O-(4-methoxybenzyl)hydroxylaminesPd(0) catalystN-Alkyl-N-(pyridin-2-yl)hydroxylamines nih.gov
C-H FunctionalizationQuinoline N-oxideAlkenesPd catalyst2-Alkenylated quinolines rsc.org
anti-Michael-Type HydroaminationN-(Quinolin-8-yl)acrylamide2-PyridonesPalladium catalystN-substituted 2-pyridone carboxamides nih.govresearchgate.net

One-Pot Reactions and Cyclization Methods for Related Scaffolds

One-pot synthetic procedures offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. researchgate.net Several one-pot methods have been developed for the synthesis of quinoline derivatives, which can be precursors or analogues of this compound. For example, a facile one-pot protocol for the synthesis of quinoline derivatives involves the condensation of 2-aminoarylketones and active methylene (B1212753) compounds catalyzed by FeCl3·6H2O. tandfonline.com Another efficient one-pot Friedländer synthesis utilizes the reduction of o-nitroarylcarbaldehydes to o-aminoarylcarbaldehydes with iron, followed by in situ condensation with aldehydes or ketones. rsc.org

Intramolecular cyclization reactions are also crucial for constructing the quinoline scaffold and related heterocycles. Main group metal Lewis acids, such as stannic chloride or indium(III) chloride, can catalyze the intramolecular hydroamination and hydroarylation of mono-propargylated aromatic ortho-diamines to yield quinoxalines or quinolin-8-amines. scispace.comrsc.orgrsc.org These reactions can also be performed in a one-pot manner starting from ortho-nitro N-propargyl anilines. rsc.orgrsc.org

Derivatization Reactions of the Hydroxylamine Moiety

The hydroxylamine group in this compound is a versatile functional handle that allows for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.

N-Alkylation and Acylation Reactions on the Hydroxylamine Nitrogen

The nitrogen atom of the hydroxylamine moiety can be readily functionalized through N-alkylation and N-acylation reactions. N-alkylation can be achieved by reacting the hydroxylamine with alkyl halides. For instance, in the synthesis of N-alkyl-N-(pyridin-2-yl)hydroxylamines, deprotonation of N-Boc-O-(4-methoxybenzyl)hydroxylamine with sodium hydride followed by reaction with various alkyl halides yields the N-alkylated products. nih.gov

N-acylation is another common transformation. The reaction of N-hydroxy-IQ (2-amino-3-methylimidazolo[4,5-f]quinoline) with acetic anhydride (B1165640) leads to the in situ formation of N-acetoxy-IQ, which is a more reactive species. nih.gov This acylation enhances the binding of the compound to DNA. nih.gov Similarly, the use of a carbamate (B1207046) protecting group on the nitrogen of a 4-hydroxyquinoline (B1666331) scaffold has been employed to direct C-H functionalization reactions. chemrxiv.org

Reaction TypeSubstrateReagentProductRef.
N-AlkylationN-Boc-O-(4-methoxybenzyl)hydroxylamineAlkyl halidesN-Alkyl-N-Boc-O-(4-methoxybenzyl)hydroxylamines nih.gov
N-AcylationN-hydroxy-IQAcetic anhydrideN-acetoxy-IQ nih.gov
N-AlkylationN-(Quinolin-8-yl)benzamidesAlkyl bromidesC-5 alkylated N-(quinolin-8-yl)benzamides rsc.org

Ring Closure and Heterocycle Formation from this compound Intermediates

This compound and its derivatives are valuable intermediates for the synthesis of various heterocyclic systems through ring-closure reactions. The hydroxylamine functionality can participate in cyclization reactions to form new rings fused to the quinoline core or attached to it.

For example, palladium-catalyzed carboamination reactions between N-Boc-O-(but-3-enyl)hydroxylamine derivatives and aryl or alkenyl bromides lead to the formation of isoxazolidines. nih.gov The stereoselectivity of this cyclization is influenced by the conformation of the hydroxylamine. nih.gov

In another instance, the reaction of 3-acetyl-4-hydroxy-2-quinolinone derivatives with hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyrazole (B372694) rings through a ring-opening and ring-closure sequence. rsc.org Furthermore, the condensation of 2-chloroquinoline-3-carbaldehyde (B1585622) with hydroxylamine hydrochloride, followed by treatment with thionyl chloride, yields 2-chloro-3-cyanoquinoline, which can be a precursor for further heterocycle synthesis. rsc.org The reduction of this nitrile and subsequent reactions can lead to the formation of fused pyrazoloquinoline systems. derpharmachemica.com

The development of methods for the synthesis of saturated N-heterocycles often utilizes multi-step sequences that can involve hydroxylamine-related intermediates. The Stannyl (B1234572) Amine Protocol (SnAP) is a versatile method for creating various N-heterocycles, including morpholines and piperazines, from aldehydes and stannyl amine reagents. sigmaaldrich.com

Regioselectivity and Stereoselectivity in the Synthesis of this compound Derivatives

The synthetic utility of this compound and its derivatives is significantly enhanced by the ability to control the regioselectivity and stereoselectivity of their reactions. The inherent structural features of the quinoline-8-yl moiety, particularly the nitrogen atom at position 8, play a crucial role in directing incoming reagents to specific positions and in influencing the three-dimensional arrangement of atoms in the products. This section explores the key principles governing regiochemical and stereochemical outcomes in the synthesis of novel compounds derived from this compound.

The quinolin-8-yl group can act as a powerful directing group in various metal-catalyzed reactions, a principle well-established with the analogous 8-aminoquinoline (AQ) amides. researchgate.netmdpi.com The nitrogen atom of the hydroxylamine, in concert with the quinoline ring nitrogen, can form a stable five-membered chelate with a metal center. This chelation brings the catalyst into close proximity to specific C-H or other reactive bonds, leading to highly regioselective functionalization. For instance, in reactions involving C-H activation, this directing effect can favor substitution at the C5 or C7 positions of the quinoline ring, positions that are typically less reactive in electrophilic aromatic substitution. rsc.org

Furthermore, the this compound scaffold can be employed to control the stereochemistry of reactions, leading to the formation of chiral molecules with a high degree of enantiomeric or diastereomeric purity. This can be achieved by using a chiral catalyst that interacts with the prochiral substrate-metal complex, or by introducing a chiral center into the this compound derivative itself, which then acts as a chiral auxiliary. wikipedia.orgyork.ac.uk The rigid and sterically defined environment created by the quinoline ring system effectively shields one face of the reacting center, allowing the incoming reagent to attack preferentially from the other, less hindered face.

A notable example of stereocontrol involving the quinoline-8-yl moiety is the atroposelective synthesis of biaryl compounds. researchgate.net Although not directly involving a hydroxylamine, the principles of inducing axial chirality through the sterically demanding quinoline-8-yl group are transferable. In a hypothetical scenario, a bulky substituent on the N-hydroxylamino group could lead to hindered rotation around a newly formed single bond, resulting in stable, separable atropisomers.

Cycloaddition reactions represent another area where the regioselectivity and stereoselectivity are paramount. nih.govnih.gov In a [3+2] cycloaddition reaction, for example, where a derivative of this compound acts as the dipole, the regiochemical outcome (i.e., the orientation of the dipole relative to the dipolarophile) will be governed by both electronic and steric factors. The electron-donating or -withdrawing nature of substituents on both the quinoline ring and the reacting partner will influence the frontier molecular orbital interactions, thereby determining the preferred regioisomer. mdpi.com The stereoselectivity of such cycloadditions is often high, with the reactants approaching each other in a specific orientation to minimize steric hindrance, leading to the preferential formation of one diastereomer.

The following tables provide hypothetical yet plausible research findings that illustrate the concepts of regioselectivity and stereoselectivity in the synthesis of this compound derivatives, based on established principles from related systems.

Table 1: Regioselective C-H Arylation of N-Acyl-N-(quinolin-8-yl)hydroxylamine

EntryArylating AgentCatalystOxidantSolventPosition of ArylationYield (%)
1Phenylboronic acidPd(OAc)₂Ag₂CO₃TolueneC578
24-Methoxyphenylboronic acidPd(OAc)₂Ag₂CO₃TolueneC582
34-Nitrophenylboronic acidPd(OAc)₂Ag₂CO₃TolueneC565
4Phenylboronic acid[RhCp*Cl₂]₂AgSbF₆DCEC715
5Phenylboronic acidCu(OAc)₂O₂DMFNo Reaction0

This table illustrates how a palladium catalyst, directed by the bidentate chelation of the N-acyl-N-(quinolin-8-yl)hydroxylamine, can selectively functionalize the C5 position of the quinoline ring.

Table 2: Diastereoselective Addition of a Grignard Reagent to a Chiral this compound Derivative

EntryChiral Auxiliary on NitrogenGrignard ReagentTemperature (°C)Diastereomeric Ratio (d.r.)Yield (%)
1(R)-1-PhenylethylMethylmagnesium bromide-7895:588
2(R)-1-PhenylethylEthylmagnesium bromide-7892:885
3(S)-1-(1-Naphthyl)ethylMethylmagnesium bromide-7898:291
4(R)-1-PhenylethylMethylmagnesium bromide080:2089
5NoneMethylmagnesium bromide-7850:5095

This table demonstrates how a chiral auxiliary attached to the hydroxylamine nitrogen can induce high diastereoselectivity in the addition of a nucleophile. The bulky quinoline-8-yl group and the chiral auxiliary create a highly ordered transition state.

Table 3: Regio- and Stereoselective [3+2] Cycloaddition of a Nitrone Derived from this compound

EntryDipolarophileCatalystSolventRegioisomer RatioEndo/Exo RatioYield (%)
1StyreneNoneToluene>99:190:1075
2Methyl acrylateNoneToluene85:1595:582
3StyreneYb(OTf)₃CH₂Cl₂>99:198:288
4Methyl acrylateYb(OTf)₃CH₂Cl₂95:5>99:193
5PhenylacetyleneNoneToluene90:10-68

This table shows the high levels of regioselectivity and stereoselectivity that can be achieved in cycloaddition reactions. The use of a Lewis acid catalyst can further enhance this selectivity.

Coordination Chemistry and Metal Ion Interactions of N Quinolin 8 Yl Hydroxylamine

Ligand Design Principles and Chelation Properties of the Quinoline-Hydroxylamine Framework

The quinoline-hydroxylamine structure is an effective scaffold for designing ligands with specific metal-binding properties. The arrangement of its donor atoms is a primary determinant of its chelation capabilities. The ability of this framework to form stable chelate rings with metal ions is a cornerstone of its utility in coordination chemistry.

N-(Quinolin-8-yl)hydroxylamine and its parent compound, 8-hydroxyquinoline (B1678124), are classic examples of bidentate ligands. libretexts.org This means they possess two donor atoms that can simultaneously bind to a central metal ion, forming a stable ring structure. libretexts.org The primary donor atoms in the this compound framework are the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxylamine (B1172632) group. scirp.orgscirp.org This arrangement facilitates the formation of a stable five-membered chelate ring with a metal ion.

Hydroxylamines can coordinate to metal ions through their nitrogen or oxygen atoms, or sometimes both. nih.gov The coordination can be influenced by the protonation state of the ligand, as the N-OH group is acidic. nih.gov In many complexes derived from the related 8-hydroxyquinoline, spectroscopic data confirm that both the quinoline nitrogen and the hydroxyl oxygen are involved in complex formation. scirp.orgscirp.org This bidentate chelation is a key principle in the design of more complex ligands based on this framework.

The affinity and selectivity of the quinoline-hydroxylamine framework for different metal ions can be fine-tuned by adding various substituent groups to the quinoline ring. These substituents can alter the electronic properties of the ligand, thereby influencing the strength and stability of the resulting metal complexes. For instance, the presence of different groups on the quinoline ring has been shown to affect the antibacterial activity of the resulting metal complexes, which is related to their chelating ability. nih.gov

The introduction of substituents can impact the ligand's lipophilicity, solubility, and the pKa values of the donor groups, which in turn affects the formation constants of the metal complexes. researchgate.netmdpi.com For example, modifying the 8-hydroxyquinoline structure can lead to ligands with increased chelating efficiency, sometimes by several orders of magnitude, compared to the parent monomer. researchgate.net The electronic charge distribution and size of the substituents are critical factors that determine the stability and geometry of the final coordination compound. nih.gov

Synthesis and Structural Elucidation of Metal Complexes with this compound

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

The quinoline-hydroxylamine framework readily forms complexes with a range of transition metal ions. The synthesis of these complexes is often achieved by mixing the ligand and a metal salt, such as a chloride or acetate (B1210297) salt of the desired metal, in a solvent like ethanol (B145695) or methanol (B129727). bendola.comresearchgate.net

Copper(II) and Zinc(II): Complexes with Cu(II) and Zn(II) are widely studied. nih.gov Synthesis often involves reacting the ligand with CuCl₂ or ZnCl₂. nih.gov The stability of these complexes can be high, with Cu(II) complexes often showing greater stability than their Zn(II) counterparts. researchgate.netmdpi.com

Iron(III) and Iron(II): The formation of complexes with both Fe(III) and Fe(II) has been investigated, often involving spectrophotometric titrations to study the complex formation equilibria in solution. mdpi.com

Chromium(III): While less common in recent literature, older studies and broader reviews of 8-hydroxyquinoline derivatives indicate complexation with Cr(III) is also possible. science.gov

Other Metals: The versatility of this ligand framework allows for complexation with other metals as well, including Co(II), Ni(II), Mn(II), and Os(II). scirp.orgresearchgate.netscirp.org

The characterization of these complexes relies on techniques such as FT-IR, UV-Vis spectroscopy, elemental analysis, and in some cases, single-crystal X-ray diffraction to definitively determine the molecular structure. scirp.orgscirp.orgresearchgate.net

The ratio of metal to ligand (stoichiometry) and the three-dimensional arrangement of the ligands around the central metal ion (geometry) are fundamental properties of coordination compounds.

For bidentate ligands like those derived from 8-hydroxyquinoline, common stoichiometries are 1:1 (metal:ligand) and 1:2. researchgate.netgrafiati.com In some cases, 1:3 complexes can also form, particularly with ions like Fe(III). mdpi.com The stoichiometry can be determined using methods like spectrophotometric or conductometric titrations. scirp.orgscirp.org

The geometry of the resulting complex is dictated by the coordination number of the metal ion and the nature of the ligands.

Octahedral Geometry: A 1:2 metal-to-ligand ratio often results in an octahedral geometry, where the two bidentate ligands occupy four coordination sites, and two additional monodentate ligands (often water or other solvent molecules) occupy the remaining two sites. scirp.orgscirp.orgbendola.com

Square-Planar Geometry: This geometry is common for Cu(II) complexes with a 1:2 stoichiometry, where the metal ion is coordinated to the four donor atoms from the two ligands in a planar arrangement. scirp.orgscirp.org

Tetrahedral Geometry: This geometry is sometimes observed, for instance, in some Zn(II) complexes. grafiati.com

The table below summarizes typical stoichiometries and geometries for metal complexes with related 8-hydroxyquinoline-type ligands.

Metal IonTypical Stoichiometry (Metal:Ligand)Common Geometries
Cu(II) 1:2Square-Planar, Distorted Octahedral
Zn(II) 1:2Octahedral, Tetrahedral
Fe(III) 1:2, 1:3Octahedral
Co(II) 1:2Octahedral
Ni(II) 1:2Octahedral

Chelation Dynamics and Metal-Ligand Binding Affinities

The interaction between a metal ion and a chelating ligand like this compound is a dynamic process governed by thermodynamic and kinetic factors. The strength of this interaction is quantified by the metal-ligand binding affinity, often expressed as a formation or stability constant.

The formation constants (logβ) for metal complexes of ligands based on the 8-hydroxyquinoline framework are typically determined using spectrophotometric titrations. mdpi.com These studies reveal the relative stability of different complex species in solution. For example, with a 5-nitro-8-hydroxyquinoline-proline hybrid ligand, the metal binding affinity at physiological pH was found to follow the order: Cu(II) > Zn(II) > Fe(II) > Fe(III). mdpi.com

The chelation process can be pH-dependent, especially for ligands like crown-hydroxylamines where the efficiency of metal binding increases upon deprotonation of the hydroxylamine groups. nih.gov The stability of the resulting complexes is a crucial factor in their potential applications. For instance, high stability constants are often desired for therapeutic chelating agents to ensure they can effectively compete for and bind target metal ions in a biological environment. scirp.org The chelate effect, where a bidentate or polydentate ligand forms a more stable complex than corresponding monodentate ligands, is a key principle enhancing the binding affinities of these compounds. libretexts.org

Advanced Applications of this compound Metal Complexes

The versatile coordination properties of the this compound scaffold and its derivatives have led to their use in sophisticated applications beyond simple metal sequestration. The formation of stable chelate complexes with various metal ions is a foundational characteristic that enables their function in highly specialized areas of chemical research. These applications leverage the unique electronic and steric attributes conferred by the quinoline and hydroxylamine moieties upon complexation. The following sections detail the utility of these metal complexes in fluorescent sensing, catalytic organic transformations, and the synthesis of complex chiral molecules.

Fluorescent Chemosensing for Metal Ions

The 8-hydroxyquinoline (8-HQ) moiety, a core component of this compound, is a well-established fluorophore whose emission properties are highly sensitive to the coordination of metal ions. nih.govresearchgate.net This sensitivity forms the basis for designing fluorescent chemosensors. Derivatives such as 8-amidoquinolines are particularly effective as probes for various metal cations, including Zn²⁺, Cd²⁺, Hg²⁺, Al³⁺, Cr³⁺, Cu²⁺, and Fe³⁺. mdpi.com The sensing mechanism often relies on processes like chelation-enhanced fluorescence (CHEF), where the binding of a metal ion to the ligand restricts intramolecular rotation and other non-radiative decay pathways, leading to a significant increase in fluorescence intensity. mdpi.com

Research has focused on modifying the basic quinoline structure to enhance selectivity and sensitivity for specific ions. For instance, the introduction of a carboxamide group, as in 8-amidoquinoline derivatives, can modulate the electronic properties of the fluorophore. mdpi.com Upon metal binding, the ligand-to-metal charge transfer (LMCT) or intramolecular charge transfer (ICT) characteristics can be altered, resulting in a measurable change in the fluorescence spectrum. mdpi.comresearchgate.net Many quinoline-based derivatives are particularly selective for the Zn²⁺ ion. mdpi.com

One example is the chemosensor (E)-2-((pyren-1-yl methylene)amino)-N-(quinolin-8-yl)acetamide (Py2), which demonstrates a distinct fluorescence enhancement upon binding with Zn²⁺. In an aqueous ethanol solution, the fluorescence emission of Py2 at 500 nm intensifies with increasing concentrations of Zn²⁺, indicating a strong binding interaction. mdpi.com This "turn-on" response is highly desirable for sensitive detection. mdpi.com Similarly, other derivatives have been synthesized to detect ions like Fe³⁺ and Hg²⁺ through fluorescence quenching or enhancement. researchgate.netresearchgate.netpkdc.ac.in The design of these sensors often involves creating a host-guest complex with a 1:1 stoichiometry between the ligand and the metal ion. researchgate.netpkdc.ac.in

Table 1: Examples of Quinoline-Based Fluorescent Chemosensors and their Target Ions

Chemosensor Derivative Target Ion(s) Sensing Mechanism Reference
(E)-2-((pyren-1-yl methylene)amino)-N-(quinolin-8-yl)acetamide (Py2) Zn²⁺ Chelation-Enhanced Fluorescence (CHEF) mdpi.com
2-(hydroxymethyl)quinolin-8-ol (L) Hg²⁺ Ligand-to-Metal Charge Transfer (LMCT) researchgate.net
8-amidoquinoline derivatives Zn²⁺, Cd²⁺, Hg²⁺, Al³⁺, Cr³⁺, Cu²⁺, Fe³⁺ Chelation-Enhanced Fluorescence (CHEF) / Intramolecular Charge Transfer (ICT) mdpi.com

Role as Directing Groups in Catalytic C-H Activation and Functionalization

The N-(quinolin-8-yl)amide moiety has emerged as a powerful bidentate directing group in transition metal-catalyzed C-H activation and functionalization. scispace.comresearchgate.net This strategy provides a predictable and efficient way to form new carbon-carbon and carbon-heteroatom bonds at otherwise unreactive C-H positions. rsc.org The quinoline nitrogen and the amide nitrogen or oxygen coordinate to a metal center (e.g., Palladium, Nickel, Ruthenium), forming a stable five- or six-membered metallacycle. scispace.comresearchgate.net This pre-coordination brings the metal catalyst into close proximity to a specific C-H bond on the substrate, facilitating its cleavage in the rate-determining step of the catalytic cycle. scispace.com

The 8-aminoquinoline (B160924) group has proven particularly effective for several reasons. Computational studies have shown that the protic N-H group at the proximal position (the one closer to the reaction site) can facilitate the displacement of ligands at the metal center, such as acetate, creating a vacant site for the C-H bond to approach. scispace.com The greater acidity of quinoline-based ligands compared to some other directing groups makes them especially efficient. scispace.com Furthermore, the distal nitrogen donor (the quinoline nitrogen) aids in strongly anchoring the substrate to the metal. scispace.com

This directing group strategy has been successfully applied in a variety of C-H functionalization reactions, including:

Arylation: The nickel-catalyzed arylation of C-H bonds in aromatic amides bearing the 8-aminoquinoline directing group with aryl iodides demonstrates high functional group compatibility. researchgate.net

Alkylation: Palladium-catalyzed C(sp³)–H alkylation of aliphatic amides can be achieved using the 8-aminoquinoline moiety. researchgate.net

Cross-Dehydrogenative Coupling: The Rhodium-catalyzed coupling of amides with partners like thiophenes and furans has been developed using this directing group. rsc.org

The electronic properties of the directing group can be tailored to improve catalytic efficiency. For instance, installing electron-withdrawing groups on the quinoline ring can enhance the efficiency of Ni(II)-catalyzed C(sp³)-H amidation. researchgate.net The robustness of this directing group allows for the selective functionalization of complex molecules. rsc.orguni-konstanz.de

Table 2: Metal Catalysts and Reactions Directed by the N-(Quinolin-8-yl)amide Group

Metal Catalyst Reaction Type Substrate Coupling Partner Reference
Nickel(II) C(sp²)–H Arylation Aromatic Amides Aryl Iodides researchgate.net
Palladium(II) C(sp³)–H Alkylation Aliphatic Amides Toluene derivatives researchgate.net
Rhodium(III) Cross-Dehydrogenative Coupling Aromatic Amides Thiophenes, Furans rsc.org

Development of Axially Chiral Ligands

(Hetero)biaryl atropisomers, which possess axial chirality due to restricted rotation around a C-C or C-N bond, are crucial components in asymmetric catalysis, materials science, and biologically active compounds. csic.esnjust.edu.cn Derivatives of the 8-substituted quinoline framework are particularly noteworthy scaffolds for the construction of these chiral molecules. csic.esnih.gov The development of synthetic methods to access these compounds with high enantioselectivity is a significant area of research.

One powerful strategy is dynamic kinetic resolution (DKR), which combines a rapid, reversible racemization of the starting material with a highly selective kinetic resolution step. A chemoenzymatic DKR approach has been applied to 2-(quinolin-8-yl)benzylalcohols. csic.es In this system, a lipase (B570770) enzyme (e.g., CalB) performs a highly selective acylation of one enantiomer of the alcohol. csic.es Simultaneously, a ruthenium catalyst (such as Shvo's catalyst) promotes the atropisomerization (racemization) of the alcohol substrate through a reversible oxidation-reduction cycle involving a configurationally labile aldehyde intermediate. csic.es This synergistic process allows for the conversion of a racemic starting material into a single enantiomer of the product (a heterobiaryl acetate) in high yield and excellent enantioselectivity. csic.es

The quinoline nitrogen plays a key role in these transformations, often facilitating the racemization process through transient Lewis acid-base interactions. csic.es This general approach has been extended to create a variety of functionalized axially chiral derivatives. csic.escolab.ws Beyond DKR, other methods for synthesizing axially chiral quinolines include atroposelective cross-coupling reactions and enantioselective C-H functionalization. csic.esacs.org The resulting axially chiral quinoline-based ligands, such as QUINAP, have proven to be highly effective in a broad range of metal-catalyzed asymmetric reactions. acs.org

Table 3: Methods for Synthesizing Axially Chiral Quinoline Derivatives

Synthetic Strategy Substrate/Precursor Key Reagents/Catalysts Product Type Reference
Dynamic Kinetic Resolution (DKR) 2-(Quinolin-8-yl)benzylalcohols Lipase (e.g., CalB), Ruthenium catalyst Heterobiaryl Acetates csic.es
Asymmetric Transfer Hydrogenation (Kinetic Resolution) 5- or 8-substituted quinolines Chiral Ruthenium complex, Formic acid/triethylamine Axially Chiral Tetrahydroquinolines nih.gov
Atroposelective Iridium-Catalyzed Allylation (Quinolin-8-yl)benzaldehydes Iridium catalyst, Chiral ligand N-N Axially Chiral Alcohols colab.ws

Spectroscopic Characterization and Structural Elucidation of N Quinolin 8 Yl Hydroxylamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For quinoline (B57606) derivatives, ¹H and ¹³C NMR provide critical information about the substitution pattern and electronic environment of the heterocyclic and benzenoid rings.

The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. In the case of N-arylhydroxylamines, the protons on the quinoline ring, as well as those of the hydroxylamine (B1172632) group (N-H and O-H), give rise to characteristic signals.

Research on the isomeric compound N-(Quinolin-6-yl)hydroxylamine provides a valuable reference for the expected spectral features. nih.gov In its ¹H NMR spectrum, recorded in deuterated methanol (B129727) (CD₃OD), the aromatic protons of the quinoline core resonate in the downfield region, typically between δ 7.0 and 8.6 ppm. The exact chemical shifts and coupling constants (J-values) allow for the unambiguous assignment of each proton. For instance, the proton at position 2 of the quinoline ring often appears as a doublet of doublets due to coupling with protons at positions 3 and 4. The protons of the hydroxylamine group, -NHOH, are exchangeable and their signals can be broad or may not be observed depending on the solvent and concentration. In the spectrum of N-(quinolin-6-yl)hydroxylamine, the aromatic signals were observed at δ 8.53 (d, J = 5.0 Hz, 1H), 8.07 (d, J = 8.0 Hz, 1H), 7.82 (m, 1H), and 7.33 (m, 3H). nih.gov

Table 1: ¹H NMR Spectroscopic Data for N-(Quinolin-6-yl)hydroxylamine Solvent: CD₃OD, Frequency: 300 MHz

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Number of Protons Assignment
8.53 d 5.0 1H Aromatic H
8.07 d 8.0 1H Aromatic H
7.82 m - 1H Aromatic H
7.33 m - 3H Aromatic H

Data sourced from Daniels, J. S., et al. (2012). nih.gov

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their chemical environment. The carbon atoms of the quinoline ring typically appear in the range of δ 100-155 ppm. The carbon atom directly attached to the nitrogen of the hydroxylamine group (C8 in the target compound) is significantly influenced by the electronegativity of the nitrogen and oxygen atoms.

For the isomer N-(Quinolin-6-yl)hydroxylamine , the ¹³C NMR spectrum shows nine distinct signals corresponding to the carbon atoms of the quinoline ring. nih.gov The chemical shifts for these carbons were reported at δ 151.40, 147.64, 144.76, 136.72, 131.05, 129.15, 122.54, 121.01, and 107.68 ppm. nih.gov The specific shifts are determined by the electronic effects of the nitrogen atom within the ring and the hydroxylamine substituent.

Table 2: ¹³C NMR Spectroscopic Data for N-(Quinolin-6-yl)hydroxylamine Solvent: CD₃OD, Frequency: 75.5 MHz

Chemical Shift (δ, ppm)
151.40
147.64
144.76
136.72
131.05
129.15
122.54
121.01
107.68

Data sourced from Daniels, J. S., et al. (2012). nih.gov

To overcome the complexities of 1D spectra, especially for substituted quinolines, 2D NMR techniques are employed. Experiments like Correlation Spectroscopy (COSY) are used to establish proton-proton (¹H-¹H) connectivities, which is invaluable for assigning adjacent protons in the aromatic system. researchgate.net

Heteronuclear NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to correlate proton signals with their directly attached carbon atoms (HSQC) or with carbons that are two or three bonds away (HMBC). These experiments are essential for the definitive assignment of all carbon signals in the ¹³C NMR spectrum. mdpi.com For example, in a study of a 1-(2-oxoethyl) quinolin-1-ium bromide derivative, information about the carbon atom chemical shifts was extracted from HSQC and HMBC spectra to complete the structural assignment. mdpi.com

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

For N-(Quinolin-8-yl)hydroxylamine, the FTIR spectrum is expected to show a combination of bands characteristic of the quinoline ring and the hydroxylamine moiety.

Hydroxylamine Group Vibrations : The O-H stretching vibration typically appears as a broad band in the 3200-3600 cm⁻¹ region. The N-H stretching vibration is expected in a similar range, often around 3100-3300 cm⁻¹. The N-O stretching vibration is typically found in the 850-1000 cm⁻¹ region. researchgate.net

Quinoline Ring Vibrations : The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring system give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region. The C-H out-of-plane bending vibrations, which are characteristic of the substitution pattern on the aromatic rings, appear in the 700-900 cm⁻¹ range.

In studies of related 8-hydroxyquinoline (B1678124) derivatives, characteristic C=C and C=N stretching vibrations are noted in the 1000-1600 cm⁻¹ range. researchgate.net For (5-chloro-quinolin-8-yloxy) acetic acid, detailed assignments based on DFT calculations have placed various ring stretching and deformation modes throughout the mid-IR region. scirp.org

Table 3: Predicted Characteristic FTIR Absorption Frequencies for this compound

Frequency Range (cm⁻¹) Vibrational Mode Functional Group
3200-3600 O-H Stretch Hydroxylamine
3100-3300 N-H Stretch Hydroxylamine
>3000 C-H Stretch Quinoline (Aromatic)
1400-1650 C=C and C=N Stretch Quinoline Ring
850-1000 N-O Stretch Hydroxylamine

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Emission Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring is a chromophore that exhibits characteristic absorption bands in the UV region. These absorptions are typically due to π→π* transitions within the aromatic system. The position and intensity of these bands can be influenced by substituents on the ring.

For quinoline itself, absorption bands are observed in the UV region. The introduction of a hydroxylamine group at the C8 position is expected to act as an auxochrome, potentially causing a bathochromic (red) shift and a hyperchromic (increased intensity) effect on the absorption maxima due to n→π* transitions involving the lone pairs on the nitrogen and oxygen atoms. Studies on various quinoline derivatives confirm that their absorption spectra are sensitive to substitution patterns. researchgate.net For example, 8-hydroxyquinoline shows distinct absorption bands that are utilized in its application as a chelating agent and in the formation of metal complexes.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Quinoline and many of its derivatives are known to be fluorescent. The emission properties, including the wavelength of maximum emission (λₑₘ) and the quantum yield, are highly dependent on the molecular structure and the solvent environment. The presence of the hydroxylamine group could potentially influence the fluorescence properties, either enhancing or quenching the emission of the quinoline fluorophore.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In MS, molecules are ionized and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-Resolution Mass Spectrometry (HRMS) measures the m/z with very high accuracy, allowing for the determination of the elemental formula of the molecular ion.

For this compound (C₉H₈N₂O), the expected exact mass can be calculated. Using HRMS with a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed. The high accuracy of the measurement allows for the confirmation of the elemental formula.

HRMS data for the isomer N-(Quinolin-6-yl)hydroxylamine confirms its elemental composition. The calculated m/z for the protonated molecule [C₉H₉N₂O]⁺ was 161.0715, and the experimentally found value was 161.0707, validating the chemical formula. nih.gov The fragmentation pattern observed in the MS/MS spectrum would provide further structural information, typically involving the loss of small neutral molecules like H₂O or OH from the hydroxylamine moiety and fragmentation of the quinoline ring.

Table 4: HRMS Data for the Protonated Molecule of N-(Quinolin-6-yl)hydroxylamine

Ion Calculated m/z Found m/z
[C₉H₉N₂O]⁺ 161.0715 161.0707

Data sourced from Daniels, J. S., et al. (2012). nih.gov

No Crystallographic Data Currently Available for this compound

A comprehensive search of available scientific literature and crystallographic databases has revealed no published single crystal or powder X-ray diffraction data for the compound this compound.

While X-ray diffraction is a fundamental technique for the definitive elucidation of the three-dimensional atomic arrangement of a crystalline solid, it appears that such studies have not been reported for this specific isomer of quinolinylhydroxylamine. This analytical method provides crucial information on bond lengths, bond angles, and intermolecular interactions, which are vital for a complete structural characterization.

In contrast, detailed single-crystal X-ray diffraction studies have been conducted on the related isomer, N-(Quinolin-6-yl)hydroxylamine. These studies have provided a thorough understanding of its solid-state structure, including the identification of multiple independent molecules in the asymmetric unit and complex hydrogen bonding networks. However, due to the strict focus of this article on this compound, the data for its isomers or other derivatives are not discussed herein.

Similarly, while the broader class of 8-hydroxyquinoline derivatives has been extensively studied by X-ray diffraction, particularly in the context of their coordination complexes with various metals, this information is not directly applicable to the specific molecular structure of this compound.

The absence of empirical crystallographic data for this compound means that its precise solid-state conformation, crystal packing, and intermolecular interactions remain unconfirmed by experimental methods. Future research efforts may succeed in crystallizing this compound and performing the necessary diffraction analyses to fill this gap in the scientific record.

Computational and Theoretical Investigations of N Quinolin 8 Yl Hydroxylamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, electronic distributions, and spectroscopic characteristics with high accuracy.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a many-body system by focusing on the electron density rather than the complex many-electron wavefunction. arxiv.org It offers a favorable balance between computational cost and accuracy, making it a cornerstone for investigating molecules like N-(Quinolin-8-yl)hydroxylamine. arxiv.orgmaterialssquare.com

Geometry optimization is a key application of DFT, where the goal is to find the coordinates of atoms that correspond to the minimum energy on the potential energy surface, thus predicting the most stable three-dimensional structure of the molecule. arxiv.orgcp2k.org For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G* or 6-311++G**, are employed to determine optimized geometric parameters such as bond lengths and angles. scirp.orgresearchgate.net For instance, studies on 5-ethoxymethyl-8-hydroxyquinoline have shown that optimized bond lengths calculated via DFT are in good agreement with experimental data from X-ray analysis. researchgate.net

Table 1: Representative Optimized Geometric Parameters for a Quinoline Derivative Core (Calculated via DFT) Note: This table is illustrative, based on typical findings for quinoline derivatives, as specific data for this compound is not available.

Parameter Bond Calculated Value (Å/°) Experimental Value (Å/°)
Bond Length N(1)–C(2) 1.37 1.36
Bond Length C(7)–C(8) 1.41 1.40
Bond Length C(8)–N 1.45 N/A
Bond Angle C(7)-C(8)-N 119.5 N/A
Bond Angle C(2)-N(1)-C(9) 117.8 117.5

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. researchgate.netajchem-a.com The HOMO energy indicates the ability of a molecule to donate an electron, while the LUMO energy reflects its ability to accept an electron. ajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.com A smaller gap suggests higher reactivity. researchgate.net

For quinoline derivatives, FMO analysis reveals that the distribution of HOMO and LUMO orbitals is often spread across the entire molecule, indicating potential for charge transfer within the structure. researchgate.net This analysis helps in predicting the most likely sites for electrophilic and nucleophilic attacks. scirp.org

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated. These quantum chemical parameters provide a quantitative measure of the molecule's reactivity.

Table 2: Key Chemical Reactivity Descriptors Note: The formulas provided are based on DFT calculations of HOMO and LUMO energies.

Descriptor Formula Significance
Ionization Potential (I) I = -EHOMO Energy required to remove an electron.
Electron Affinity (A) A = -ELUMO Energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2 The power of an atom to attract electrons. researchgate.net
Chemical Hardness (η) η = (I - A) / 2 Resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η) Reciprocal of hardness, indicates high reactivity.
Electrophilicity Index (ω) ω = χ² / (2η) A measure of the electrophilic power of a molecule.

Analysis of these descriptors for related compounds has shown that quinoline derivatives can be good electron acceptors and exhibit high reactivity. researchgate.net

Theoretical Studies on Protonation Processes and Tautomerism

Protonation and tautomerism are critical chemical processes, particularly for heterocyclic molecules containing hydroxyl and amino groups. nih.gov Tautomers are isomers that interconvert through the migration of a proton, often accompanied by a shift in double bonds. nih.gov Computational methods, especially DFT, are invaluable for studying the relative stabilities of different tautomeric and protonated forms. researchgate.net

For quinoline derivatives, theoretical studies have investigated the equilibrium between different tautomers, such as keto-enol forms. scirp.org Calculations of formation enthalpies can determine which tautomer is more stable. scirp.org For example, in quinoline-4-one derivatives, the ketone forms are generally found to be more stable than the corresponding enol forms. scirp.org Such studies are essential for this compound, which can potentially exist in different tautomeric forms involving the hydroxylamine (B1172632) group and the quinoline nitrogen. Understanding the preferred tautomer is vital as it dictates the molecule's interaction with its environment and biological targets. nih.gov

Molecular Dynamics Simulations to Understand Conformation and Interactions

While quantum chemical calculations typically focus on static, single-molecule systems in a vacuum, Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time in a more realistic environment (e.g., in a solvent or near a biological membrane). pku.edu.cn MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, flexibility, and intermolecular interactions. acs.orgmdpi.com

For quinoline derivatives, MD simulations have been used to explore the flexibility of side chains and to understand how the molecule interacts with its surroundings. nih.gov For example, simulations can reveal the stability of hydrogen bonds between the molecule and water molecules or the conformational changes it undergoes when approaching a receptor. nih.gov This information is crucial for understanding how this compound might behave in a biological system, providing insights into its structural stability and interaction dynamics that are not accessible from static models alone.

In Silico Studies of Ligand-Receptor/Enzyme Interactions (Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). dntb.gov.ua This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a potential drug molecule within the active site of a biological target. researchgate.netresearchgate.net

The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide variety of biological targets. researchgate.net Docking studies have been performed on numerous N-(Quinolin-8-yl) derivatives to explore their potential as inhibitors of various enzymes. For instance, derivatives of N-(Quinolin-8-yl)acetamide have been docked into the active site of Mycobacterium tuberculosis enoyl reductase (InhA) to understand the key binding interactions responsible for their antitubercular activity. researchgate.net Similarly, hybrids of 8-hydroxyquinoline (B1678124) have been docked with the NQO1 protein to examine potential interactions. researchgate.net These studies often reveal crucial hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex.

Table 3: Illustrative Molecular Docking Results for Quinoline Derivatives with Biological Targets Note: This table summarizes findings from various studies on related quinoline compounds to demonstrate the application of molecular docking.

Derivative Class Target Protein (PDB ID) Key Interacting Residues Predicted Binding Energy (kcal/mol) Reference
N-(Quinolin-8-yl)acetamide M. tuberculosis InhA (4TZK) Not specified Not specified researchgate.net
1,4-Naphthoquinone-8-hydroxyquinoline hybrid NQO1 Protein Not specified Not specified researchgate.net
N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide EGFR (Epidermal Growth Factor Receptor) Met 769 -17.89 acs.org
Bisquinazolinone derivatives Bacterial DNA gyrase (1KZN) Not specified -8.16 researchgate.net

Prediction of Spectroscopic Properties and Reaction Mechanisms

Computational methods, particularly DFT, can be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure. scirp.org Theoretical calculations can generate vibrational frequencies corresponding to infrared (IR) and Raman spectra, as well as electronic transitions that correspond to UV-Visible spectra. scirp.orgdntb.gov.ua For quinoline derivatives, calculated spectra have shown good agreement with experimental results, aiding in the complete assignment of vibrational modes. scirp.org

Furthermore, computational chemistry is a powerful tool for elucidating reaction mechanisms. nih.gov By calculating the energies of reactants, transition states, and products, researchers can map out the most likely pathway for a chemical reaction. researchgate.net For instance, the mechanism of reactions involving hydroxylamine or the synthesis of quinoline scaffolds can be investigated to understand the energetic barriers and the nature of intermediate species. nih.govresearchgate.netacs.org This predictive capability is invaluable for optimizing synthetic routes and understanding the chemical transformations that this compound might undergo. nih.govsci-hub.se

Biochemical Interactions and Mechanistic Studies in Vitro Focus

Interaction with Biological Macromolecules (In Vitro)

N-hydroxy derivatives of quinoline (B57606) compounds, such as the food carcinogen 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), are known to interact with DNA, leading to the formation of DNA adducts. tokushima-u.ac.jpoup.com The metabolic activation of these compounds, often through N-hydroxylation by cytochrome P450 enzymes, particularly CYP1A2, generates reactive intermediates. tokushima-u.ac.jpoup.com These intermediates can then covalently bind to DNA, a critical step in the initiation of mutagenesis and carcinogenesis. researchgate.net

The primary sites of adduction on the DNA molecule are the C8 and N2 positions of guanine. researchgate.netnih.gov The most predominant adduct formed is typically at the C8 position of deoxyguanosine, leading to the formation of N-(deoxyguanosin-8-yl)-IQ (dG-C8-IQ). nih.govnih.govnih.gov Another, less frequent, adduct is formed at the N2 position, resulting in 5-(deoxyguanosin-N2-yl)-IQ (dG-N2-IQ). nih.govnih.gov In vitro studies have shown that the formation of dG-C8-IQ can be 8 to 10 times greater than that of dG-N2-IQ. nih.gov The formation of these adducts is significantly enhanced by the esterification of the N-hydroxylamine derivatives. oup.com

The N-hydroxylamine of IQ has been shown to bind to calf thymus DNA at neutral pH, with slightly increased binding under acidic conditions (pH 5). nih.gov The binding affinity to single-stranded polynucleotides follows the order: polyguanylic acid >> polyadenylic acid > polycytidylic acid = polyuridylic acid. nih.gov The formation of N-acetoxy-IQ, a more reactive intermediate, enhances the binding to DNA and polynucleotides. nih.gov

The formation of these DNA adducts can block DNA replication and lead to mutations, which are implicated in the carcinogenic process. researchgate.net The conformation of the DNA adducts differs, with the dG-C8 adducts favoring a syn conformation, while the dG-N2 adducts prefer an anti conformation. nih.gov

Table 1: DNA Adducts Formed by N-hydroxy-IQ In Vitro

Adduct Name Position of Adduction on Deoxyguanosine Relative Abundance Conformation
N-(deoxyguanosin-8-yl)-IQ (dG-C8-IQ) C8 Major adduct, ~60-90% of total adducts nih.govnih.gov syn nih.gov
5-(deoxyguanosin-N2-yl)-IQ (dG-N2-IQ) N2 Minor adduct, ~4-13% of total adducts nih.govnih.gov anti nih.gov

Derivatives of N-(Quinolin-8-yl)hydroxylamine, specifically N-(quinolin-8-yl)benzenesulfonamides, have been identified as potent inhibitors of the NF-κB signaling pathway. nih.gov These compounds have demonstrated the ability to suppress NF-κB activation in cell-based assays with potencies in the low micromolar range (as low as 0.6 μM). nih.gov The quinoline and 8-hydroxyquinoline (B1678124) scaffolds are considered "privileged structures" in medicinal chemistry due to their versatile binding properties, allowing them to act as specific ligands for a variety of biological targets. researchgate.net While specific protein binding affinity and selectivity data for this compound itself is limited in the provided search results, the activity of its derivatives suggests that the quinoline core plays a crucial role in molecular recognition and binding to protein targets.

Enzyme Inhibition Mechanisms (In Vitro)

Derivatives of the quinoline scaffold, including those related to this compound, have been investigated for their inhibitory activity against a range of enzymes.

HIV-1 Integrase: 8-Hydroxyquinoline derivatives have been identified as novel inhibitors of the interaction between HIV-1 integrase (IN) and the lens epithelium-derived growth factor (LEDGF/p75). nih.gov These compounds, such as 5-((p-tolylamino)methyl)quinolin-8-ol and 5-(((3,4-dimethylphenyl)amino)methyl)quinolin-8-ol, exhibit low micromolar EC50 values for inhibiting viral replication. nih.gov The design of these inhibitors is often based on a two-metal binding pharmacophore model. nih.gov Other quinoline derivatives have also been synthesized and shown to have inhibitory effects on HIV-1 integrase in submicromolar concentrations. mdpi.com

Cholinesterases: Certain 8-hydroxyquinoline derivatives have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. nih.gov For example, some synthesized compounds showed IC50 values in the range of 8.80 to 26.50 µM for AChE and BuChE inhibition, respectively. nih.gov Another derivative, HLA-20A, exhibited selective pseudo-irreversible inhibition of AChE with an IC50 of 500 nM. heraldopenaccess.us

ADAMTS-5: While direct inhibition by this compound is not specified, related sulfonamide-based hydroxamates have been identified as inhibitors of ADAMTS-5 (a disintegrin and metalloproteinase with thrombospondin motifs-5), an enzyme involved in cartilage degradation in osteoarthritis. researchgate.net The phenyl ring adjacent to the sulfonamide group is considered important for docking onto the enzyme. researchgate.net

Falcipain-2: This cysteine protease from Plasmodium falciparum is a target for antimalarial drugs. frontiersin.orgjneonatalsurg.com Quinoline-based compounds are among the classes of inhibitors being investigated for their activity against falcipain-2. jneonatalsurg.com One study identified a compound, ST72, which showed potent and selective inhibitory effects on purified falcipain-2 and exhibited strong growth inhibition of both chloroquine-sensitive and -resistant strains of P. falciparum. frontiersin.org

Mycobacterium tuberculosis Enoyl Reductase (InhA): The enoyl-acyl carrier protein reductase (InhA) is a key enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis and a target for antitubercular drugs. scielo.br N-(Quinolin-8-yl)acetamide derivatives have been synthesized and shown to have good anti-tuberculosis activity, with computational docking studies suggesting they interact with InhA. researchgate.net

Table 2: In Vitro Enzyme Inhibition by Quinoline Derivatives

Enzyme Inhibitor Class Example Compound(s) Observed Inhibition
HIV-1 Integrase 8-Hydroxyquinolines 5-((p-tolylamino)methyl)quinolin-8-ol Low micromolar EC50 values nih.gov
Cholinesterases 8-Hydroxyquinolines HLA-20A IC50 = 500 nM (AChE) heraldopenaccess.us
Falcipain-2 Quinoline-based compounds ST72 (ZINC12900664) Potent and selective inhibition frontiersin.org
M. tuberculosis Enoyl Reductase N-(Quinolin-8-yl)acetamides N/A Good anti-TB activity, predicted to bind InhA researchgate.net

The 8-hydroxyquinoline scaffold is a well-known metal chelating agent. nih.govresearchgate.net This ability to bind metal ions is crucial for its biological activity, including the modulation of enzyme function. Many enzymes, known as metalloenzymes, require a metal cofactor for their catalytic activity. By chelating these essential metal ions, 8-hydroxyquinoline derivatives can effectively inhibit the enzyme.

For instance, the inhibition of HIV-1 integrase by 8-hydroxyquinoline derivatives is often based on the chelation of the two magnesium ions present in the enzyme's active site, which are essential for the strand transfer reaction. nih.gov Similarly, the inhibition of matrix metalloproteinases (MMPs) and ADAMTS enzymes, which are zinc-dependent proteases, can be achieved by compounds that chelate the catalytic zinc ion. researchgate.net The design of inhibitors for these enzymes often incorporates a zinc-binding group.

The metal chelating properties of 8-hydroxyquinoline derivatives are also implicated in their potential therapeutic effects for neurodegenerative diseases like Alzheimer's, where metal ion dyshomeostasis is a contributing factor. nih.govacs.org By binding to metal ions such as copper and zinc, these compounds can modulate the formation of amyloid-β plaques and reduce oxidative stress. mdpi.com

Antioxidant Activity Mechanisms (In Vitro)

This compound and its derivatives, particularly those containing the 8-hydroxyquinoline moiety, exhibit antioxidant properties. nih.govnih.gov The antioxidant activity of these compounds is often evaluated in vitro using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govnih.gov

The mechanisms of antioxidant activity are generally categorized as either hydrogen atom transfer (HAT) or electron transfer (ET). ceon.rs Phenolic compounds, including 8-hydroxyquinolines, are known to act as antioxidants primarily through the HAT mechanism, where the phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it. ceon.rs

In a study of newly synthesized 8-amino-quinoline derivatives linked to natural antioxidant acids like caffeic acid and ferulic acid, the resulting compounds demonstrated significant radical-scavenging properties in the DPPH assay. nih.gov The caffeic acid derivatives, in particular, showed good antioxidant activity, with a percentage of radical scavenging higher than that of caffeic acid itself. nih.gov Another study on 5-substituted-8-hydroxyquinoline derivatives also reported moderate antioxidant activities in the DPPH assay. jmaterenvironsci.com

The antioxidant activity of these compounds, combined with their metal-chelating properties, contributes to their potential cytoprotective effects against oxidative stress. nih.gov

Radical Scavenging Assays (e.g., DPPH, ABTS, FRAP)

The antioxidant potential of this compound and its derivatives has been explored through various in vitro assays that measure their ability to scavenge free radicals. These assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays, provide insights into the direct antioxidant capabilities of these compounds.

DPPH Radical Scavenging Activity:

The DPPH assay is a common method used to evaluate the free radical scavenging capacity of a compound. The stable free radical DPPH absorbs strongly at 517 nm, and this absorption diminishes in the presence of an antioxidant that can donate a hydrogen atom.

Research on various quinoline derivatives has shown a range of activities in the DPPH assay. For instance, a series of novel 4-Hydroxy-1-methyl-3-(3-substituted)-4,5-dihydroisoxazol-5-yl)quinolin-2(1H)-one derivatives demonstrated antioxidant activity, with one compound exhibiting an IC50 value of 7.2 μM, comparable to the standard ascorbic acid (IC50 = 5.85 μM). pharmacophorejournal.com The presence of electronegative and electron-withdrawing substituents was suggested to facilitate the release of a hydrogen atom, contributing to the radical scavenging ability. pharmacophorejournal.com In another study, new derivatives of 8-hydroxyquinoline showed low antioxidant activity with IC50 values ranging from 0.8 to 2.49 mg/mL, in contrast to L-ascorbic acid with an IC50 of 0.1 mg/mL. nih.gov Furthermore, novel 2-vinyl-8-hydroxyquinoline derivatives were assessed, and it was found that introducing electron-donating groups at the 2nd position decreased their antioxidant activities. nih.gov

Interactive Table: DPPH Radical Scavenging Activity of Quinoline Derivatives

Compound/DerivativeAssayIC50 ValueStandardStandard IC50Source
4-Hydroxy-1-methyl-3-(3-(substituted))-4,5-dihydroisoxazol-5-yl)quinolin-2(1H)-one (5f)DPPH7.2 μMAscorbic acid5.85 μM pharmacophorejournal.com
8-Hydroxyquinoline derivatives (general)DPPH0.8–2.49 mg/mLL-ascorbic acid0.1 mg/mL nih.gov
2-Vinyl-8-hydroxyquinoline derivativesDPPHActivity variedNot specifiedNot specified nih.gov

ABTS Radical Scavenging Activity:

The ABTS assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically. researchgate.netbioquochem.combioassaysys.com

Studies on synthetic quinoline derivatives have revealed their antioxidant activity against the ABTS cation radical. nih.gov For example, one study found that all analyzed quinoline derivatives showed activity in the ABTS assay, with one derivative in particular showing strong potential. nih.gov The ABTS assay is based on the interaction between an antioxidant and the pre-generated ABTS•+ radical cation. nih.gov

Ferric Reducing Antioxidant Power (FRAP) Assay:

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form at low pH, which results in the formation of an intense blue color. bioquochem.comnih.gov This assay provides a direct measure of the reducing capacity of antioxidants. researchgate.net

Research has shown that some quinoline derivatives possess significant ferric reducing power. For example, in a study of novel pyrimido quinoline derivatives, one compound demonstrated higher ferric reducing power compared to others in the series. researchgate.net The reducing capacity of these compounds is considered a significant indicator of their potent antioxidant activity. researchgate.net

Chelation-Mediated Antioxidant Pathways

The antioxidant activity of this compound and its analogs is not solely dependent on direct radical scavenging. The 8-hydroxyquinoline scaffold is a well-known bidentate chelating agent, capable of forming stable complexes with a variety of metal ions, including those that are redox-active, such as copper (Cu²⁺) and iron (Fe³⁺). nih.govnih.gov This chelation ability plays a crucial role in their antioxidant mechanism by preventing metal-catalyzed Fenton reactions, which generate highly reactive hydroxyl radicals.

By sequestering these metal ions, 8-hydroxyquinoline derivatives can inhibit the production of reactive oxygen species (ROS), thereby protecting cells from oxidative damage. nih.gov For instance, certain 8-hydroxyquinoline-based compounds have been designed to chelate excess iron ions in the brain, preventing the Fenton reaction and subsequent oxidative stress. nih.gov

A study on novel 8-amino-quinoline derivatives combined with natural antioxidant acids demonstrated their capacity to chelate copper ions. mdpi.com This chelation, coupled with their radical scavenging properties, suggests a multi-faceted antioxidant potential. mdpi.com The ability of these compounds to interact with metal ions involved in ROS generation highlights a key pathway through which they exert their protective effects. mdpi.com

Modulation of Cellular Processes (In Vitro, Mechanistic)

Inhibition of Bacterial Type III Secretion Systems (In Vitro)

The bacterial type III secretion system (T3SS) is a sophisticated protein delivery apparatus found in many Gram-negative pathogenic bacteria. nih.govmdpi.commdpi.com It functions as a molecular syringe, injecting bacterial effector proteins directly into the cytoplasm of host cells, a process essential for the virulence of these pathogens. nih.govnih.gov Targeting the T3SS is an attractive strategy for developing anti-infective agents that disarm bacteria rather than killing them, potentially reducing the selective pressure for drug resistance. mdpi.com

While direct studies on this compound are not specified, research on related quinoline compounds has shown inhibitory effects on the T3SS. For example, 1-butyl-4-nitromethyl-3-quinolin-2-yl-4H-quinoline was found to inhibit the DNA binding of the Shigella transcription factor VirF, which regulates the expression of T3SS genes. nih.gov This suggests that quinoline-based compounds can interfere with the regulatory pathways that control the assembly and function of the T3SS.

Exploration of Proteasome Inhibitory Action (In Vitro)

The proteasome is a large protein complex responsible for the degradation of unnecessary or damaged proteins within the cell. Its proper functioning is critical for cellular homeostasis, and its inhibition can lead to the accumulation of ubiquitylated proteins and ultimately, cell death. nih.gov This makes the proteasome a significant target in cancer therapy.

Several quinoline derivatives have been identified as inhibitors of the proteasome. nih.gov For example, 5-amino-8-hydroxyquinoline has been reported as a non-competitive inhibitor of the human proteasome. nih.gov A library of diverse heterocyclic scaffolds, including substituted quinolines, was screened, leading to the identification of compounds that inhibit the chymotryptic-like activity of the proteasome. researchgate.net One lead compound from this screen, a substituted quinoline, demonstrated an IC50 value of 5.4μM for this inhibitory activity. researchgate.net The in vitro inhibition of the proteasome by a parent quinoline scaffold was also shown to prevent NF-κB mediated gene expression in cell culture, which is consistent with proteasome inhibition. nih.gov

These findings suggest that the quinoline core structure can serve as a basis for the development of novel, non-covalent proteasome inhibitors. nih.govresearchgate.net

Structure Activity Relationship Sar Studies and Molecular Design

Systematic Variation of Substituents on the Quinoline (B57606) Ring and Hydroxylamine (B1172632) Moiety

The exploration of N-(Quinolin-8-yl)hydroxylamine's biological potential is deeply rooted in the systematic variation of its core structure. Structure-Activity Relationship (SAR) studies have traditionally focused on two primary domains: the bicyclic quinoline ring and the appended hydroxylamine moiety.

Quinoline Ring Modifications: The quinoline nucleus serves as a "privileged structure" in medicinal chemistry, and its substitution pattern can be fine-tuned to modulate biological activities. nih.gov Researchers have extensively modified the quinoline ring at various positions to probe the effects on efficacy and specificity. For instance, introducing different substituents on the aromatic ring can alter physicochemical properties like lipophilicity, which in turn influences biological activity. nih.gov Studies on related 8-hydroxyquinoline (B1678124) derivatives have shown that the introduction of halogen atoms (e.g., chlorine, bromine) or nitro groups can significantly impact antibacterial or antifungal properties. nih.govmdpi.com Electron-withdrawing substituents on the anilide ring of related quinoline carboxamides have been shown to increase antiviral activity. mdpi.com

The position of these substituents is also critical. Modifications at the C-5 and C-7 positions of the quinoline ring are common strategies. For example, in a library of 8-hydroxyquinoline-derived Mannich bases, substitutions at the R5 and R7 positions with halogens and various Mannich bases were explored to modulate anticancer activity. nih.gov

Hydroxylamine Moiety Modifications: The hydroxylamine group (-NHOH) is a critical component of the molecule's pharmacophore, but it is also a site for synthetic alteration. Modifications can include N-alkylation or N-acylation to create N,N-disubstituted or trisubstituted hydroxylamines. researchgate.netacs.org Such changes can profoundly affect the molecule's basicity, lipophilicity, and metabolic stability. acs.org For example, converting the hydroxylamine to an oxime ether is a common strategy to produce derivatives with potentially altered biological activities. nih.govsmolecule.com The synthesis of O-acyl-N,N-disubstituted hydroxylamines and related derivatives has been studied to create compounds with unique chemical properties. researchgate.net These variations allow for the fine-tuning of the molecule's ability to interact with biological targets. ontosight.aigoogle.com

The following table illustrates hypothetical variations based on common synthetic strategies for quinoline derivatives.

Position of VariationSubstituent (R)Potential Effect on Activity
Quinoline Ring (Position 5) -Cl, -BrIncreased lipophilicity, potential enhancement of antimicrobial activity nih.gov
-NO₂Strong electron-withdrawing effect, potential increase in cytotoxicity or specific enzyme inhibition mdpi.com
-CH₃Increased lipophilicity, potential change in binding pocket interactions
Quinoline Ring (Position 7) -ICan enhance activity, as seen in derivatives like clioquinol (B1669181) nih.gov
Mannich BaseIntroduction of amine groups, modulating pKa and metal chelation properties nih.gov
Hydroxylamine Moiety N-alkylation (-N(R)OH)Reduced basicity, altered lipophilicity and evasion of drug efflux transporters acs.org
O-alkylation (-NHOR)Formation of oxime ethers, potential for altered biological targets nih.gov
N-acetylation (-N(COCH₃)OH)Can serve as a prodrug or alter binding interactions

Elucidation of Key Structural Features for Modulating Specific Biochemical Activities

The biological activity of this compound derivatives is dictated by specific structural features that govern their interaction with molecular targets. A primary characteristic is the ability of the 8-position oxygen and the quinoline nitrogen (a bidentate {N,O} donor set) to chelate metal ions. nih.govnih.gov This metal-binding capacity is often central to their mechanism of action, such as the inhibition of metalloenzymes or the disruption of cellular metal ion homeostasis. nih.govscispace.com

Key structural requirements for modulating activity include:

The {N,O} Chelating Site: The spatial arrangement of the hydroxylamine at the 8-position and the nitrogen at the 1-position is crucial. The removal or shifting of the quinoline nitrogen can lead to inactivation, highlighting the importance of this bidentate chelation motif for toxicity and anticancer activity in related compounds. nih.gov

Substituents at C-5 and C-7: These positions are frequently targeted for modification to enhance activity. Halogenation at these sites, as seen in compounds like 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol), can significantly influence biological outcomes. nih.gov The introduction of bulky or lipophilic groups can affect membrane permeability and target engagement.

Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of substituents on the quinoline ring play a significant role. Increasing the electron-withdrawing nature of substituents can positively influence antiviral activity, as observed in related quinoline carboxamides. mdpi.com

The Hydroxylamine Group: The hydroxylamine itself, compared to a simple hydroxyl group (as in 8-hydroxyquinoline), offers different hydrogen bonding capabilities and redox properties, which can lead to a distinct biological activity profile. Modifications to this group, such as forming N-alkoxy derivatives, can reduce basicity and improve pharmacokinetic properties like cell permeability and resistance to efflux pumps. acs.org

Rational Design and Synthesis of Novel this compound Derivatives with Enhanced Specificity

Leveraging the insights gained from SAR studies, medicinal chemists employ rational design to synthesize novel derivatives with improved potency and selectivity. This process often involves molecular hybridization, where the this compound scaffold is combined with other pharmacologically active moieties to create a single molecule with potentially synergistic or enhanced effects. medcraveonline.commdpi.com

The design and synthesis process typically follows these steps:

Identification of a Lead Compound: A derivative of this compound with a desired, albeit imperfect, biological activity is identified.

SAR-Guided Modification: Based on established SAR data (as discussed in sections 7.1 and 7.2), specific structural modifications are proposed. For example, if high lipophilicity is associated with toxicity, new analogs might be designed with more polar groups to reduce this property while attempting to maintain efficacy.

Synthesis: Multi-step synthetic routes are developed to create the designed compounds. The synthesis of the core structure may involve established methods like the Skraup or Friedländer synthesis for the quinoline ring. scispace.com Subsequent modifications, such as the introduction of the hydroxylamine group or other substituents, are then carried out. mdpi.com For instance, a common route to introduce the hydroxylamine functionality is via the reduction of a corresponding nitroquinoline. The late-stage modification of existing quinoline drugs is also a rapid method to introduce chemical diversity. mdpi.com

Biological Evaluation: The newly synthesized compounds are then screened in vitro and sometimes in vivo to determine if the designed modifications resulted in the desired outcome, such as enhanced activity against a specific target or reduced off-target effects.

An example of this approach is the design of hybrid molecules. Researchers have synthesized 8-hydroxyquinoline-indole hybrids to inhibit Aβ aggregation, demonstrating that combining two known pharmacophores can lead to compounds with significantly enhanced potency compared to the parent structures. mdpi.comnih.gov A similar strategy could be applied to this compound, linking it to other molecules to target a specific disease pathway with greater precision.

Integration of Computational Tools in SAR Development

Modern drug design heavily relies on computational tools to accelerate the development of new therapeutic agents, and the SAR exploration of this compound is no exception. These in silico methods provide valuable insights into how a molecule will interact with its biological target, helping to prioritize which derivatives to synthesize and test. rsc.org

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a ligand (the derivative) when bound to a target protein. nih.govresearchgate.net By simulating the binding of various virtual derivatives, researchers can estimate their binding affinity and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for activity. This allows for the rational design of modifications to enhance these interactions.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activity. By analyzing a set of known this compound derivatives and their activities, a QSAR model can be built to predict the activity of new, unsynthesized analogs.

ADME Profiling: Computational tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of designed compounds. nih.govresearchgate.net This early-stage virtual screening helps to eliminate molecules that are likely to have poor pharmacokinetic profiles (e.g., low gut absorption, rapid metabolism) before committing resources to their synthesis.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time. nih.gov This can reveal important information about the stability of the binding pose predicted by docking and how the flexibility of both the protein and the ligand influences their interaction.

By integrating these computational strategies, researchers can explore a vast chemical space of potential derivatives more efficiently, reducing the time and cost associated with traditional trial-and-error synthesis and screening. rsc.org This computational-experimental synergy is crucial for the rational design of novel this compound derivatives with enhanced specificity and drug-like properties.

Future Directions and Emerging Research Avenues for N Quinolin 8 Yl Hydroxylamine

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of N-(Quinolin-8-yl)hydroxylamine and its analogs is pivotal for their continued investigation. Future research is increasingly focused on developing synthetic routes that are not only high-yielding but also align with the principles of green chemistry, emphasizing atom economy, reduced waste, and the use of less hazardous materials.

Key areas of development include:

Modular and Convergent Synthesis: Direct and modular methods, such as cross-metathesis, are being developed to access non-conjugated alkenyl amides containing the 8-aminoquinoline (B160924) (AQ) directing group. researchgate.netnih.gov This allows for the coupling of readily available terminal β,γ-unsaturated amides with various terminal alkenes to create internal alkene products that are otherwise difficult to synthesize. nih.gov

Catalyst-Free Conditions: To enhance sustainability, efforts are being made to develop catalyst-free reaction protocols. For instance, the inherent reactivity of the quinoline (B57606) ring can facilitate catalyst-free condensation reactions for oxime formation, avoiding the need for acid or base catalysts. smolecule.com By optimizing pH and temperature, high conversions can be achieved in environmentally benign solvents like ethanol-water mixtures. smolecule.com

Metal-Free C-H Activation: A significant trend is the move towards metal-free C-H bond activation and functionalization. researchgate.net Using oxidants like benzoyl peroxide (BPO), cross-dehydrogenative coupling (CDC) of N-(quinolin-8-yl)amides with substrates like acetone (B3395972) or acetonitrile (B52724) can proceed smoothly without a transition-metal catalyst, offering an operationally simple and scalable approach. researchgate.net

Palladium-Catalyzed Amination: Advanced catalytic systems, such as the palladium-catalyzed Buchwald-Hartwig amination, are being adapted for the synthesis of related N-heterocyclic hydroxylamines. nih.gov This methodology facilitates the coupling of N-alkyl-O-(4-methoxybenzyl)hydroxylamines with 2-halo-pyridines, enabling broader structure-activity relationship (SAR) studies. nih.gov

Synthetic StrategyKey FeaturesReagents/ConditionsAdvantages
Cross-Metathesis Modular access to non-conjugated alkenyl amides. nih.govGrubbs II catalyst, DCM. nih.govAccess to complex products, high-yield. nih.gov
Catalyst-Free Oxime Formation Utilizes inherent reactivity of the quinoline ring. smolecule.comEthanol-water mixtures, elevated temperatures (60–80°C). smolecule.comSustainable, avoids catalyst contamination, scalable. smolecule.com
Metal-Free C-H Activation Cross-dehydrogenative coupling (CDC). researchgate.netBenzoyl peroxide (BPO) oxidant. researchgate.netLow cost, reduced metal contamination, simple operation. researchgate.net
Buchwald-Hartwig Amination Palladium-catalyzed N-arylation. nih.govPd catalyst, N-alkyl-O-(4-methoxybenzyl)hydroxylamines. nih.govFacilitates SAR studies, creates N-aryl bonds. nih.gov

Exploration of Novel Coordination Architectures and Multimetallic Complexes

The bidentate N,O-chelating nature of the this compound scaffold makes it an exceptional ligand for a wide array of metal ions. Future research will focus on creating novel coordination complexes with unique structural and functional properties.

Organometallic Half-Sandwich Complexes: The complexation of 8-hydroxyquinoline (B1678124) derivatives with organometallic fragments like rhodium (RhCp*) and ruthenium (RuCym) has been shown to enhance properties such as solubility and biological activity. nih.govmdpi.com Future work will likely explore a wider range of metal fragments to fine-tune the electronic and steric properties of the resulting complexes for specific applications, such as targeting multidrug-resistant cancer cells. nih.gov

Multimetallic Assemblies: The design of multimetallic complexes held together by quinoline-based ligands is a growing area. These assemblies can exhibit cooperative effects between metal centers, leading to novel catalytic, magnetic, or electronic properties. The strategic design of ligands can direct the assembly of specific architectures.

Control of Coordination Sphere: Research into carboxamide palladium(II) complexes with N-(quinolin-8-yl)picolinamide and related ligands has demonstrated that the ligand structure dictates the geometry and reactivity of the metal center. rsc.org By systematically modifying the ligand backbone, researchers can control the coordination environment around the metal ion, influencing properties like substitution kinetics and interaction with biological macromolecules. rsc.org The solid-state structures of these complexes often reveal a distorted square planar geometry with a tridentate carboxamide ligand and a chloride ligand. rsc.org

Complex TypeMetal Center(s)Ligand ExampleKey Features/Applications
Organometallic Half-Sandwich Rh, Ru. nih.govmdpi.com5-chloro-7-(piperidin-1-ylmethyl)quinolin-8-ol. nih.govEnhanced solubility, targeting multidrug-resistant cancer. nih.gov
Palladium(II) Carboxamides Pd(II). rsc.orgN-(quinolin-8-yl)picolinamide. rsc.orgDistorted square planar geometry, tunable reactivity, potential anticancer agents. rsc.org
Essential Metal Ion Complexes Fe(III), Fe(II), Cu(II), Zn(II). mdpi.comresearchgate.net8-Hydroxyquinoline Schiff bases. researchgate.netRedox-active, potential role in modulating metal ion homeostasis in cells. mdpi.com
Quinolino[7,8-h]quinoline Chelates Be. massey.ac.nz4,9-dihydroxyquinolino[7,8-h]quinoline. massey.ac.nz"Proton sponge" behavior, chelation of small ions. massey.ac.nz

Integration with Advanced Spectroscopic Techniques for Real-Time Mechanistic Insights

A deeper understanding of the reaction mechanisms involving this compound and its complexes is crucial for rational design and optimization. The integration of advanced spectroscopic methods will provide unprecedented real-time insights.

Combined Spectroscopic and Computational Approaches: A powerful strategy involves combining multiple spectroscopic techniques (e.g., UV-vis, EPR, ESI-MS, Mössbauer) with quantum chemical calculations. acs.org This synergy was used to identify and characterize transient iron-nitrogen intermediates in an aminofunctionalization reaction, revealing that a hydroxylamine-derived reagent can act as both an "amino" source and an "oxidant". acs.org

Surface-Enhanced Raman Spectroscopy (SERS): SERS is a highly sensitive technique that can provide detailed vibrational information, even for a low concentration of analytes. researchgate.net Future applications could involve using SERS for high-throughput analysis of reaction conditions or for in-situ tracking of the binding of quinoline-based compounds to metallic nanoparticles or biological targets. researchgate.net

Advanced NMR and Mass Spectrometry: Techniques like reverse-phase HPLC combined with enzymatic hydrolysis and subsequent NMR and mass spectral analysis have been essential in identifying adducts formed between activated hydroxylamine (B1172632) derivatives and DNA. oup.com Future studies will leverage more sensitive and higher-resolution mass spectrometry and NMR techniques to elucidate complex reaction pathways and characterize transient species.

TechniqueApplication/InsightSystem Studied
ESI-MS, UV-vis, EPR, Mössbauer Identification and characterization of transient metal-ligand intermediates (e.g., [Fe(III)(acac)₂-N-acyloxy]). acs.orgIron-catalyzed aminofunctionalization using a hydroxylamine reagent. acs.org
NMR, Mass Spectrometry, UV Absorption Structure characterization of DNA adducts. oup.comReaction of N-hydroxy-IQ and N-acetoxy-IQ with deoxyguanosine. oup.com
SERS High-throughput screening of conditions for optimized detection; potential for real-time reaction monitoring. researchgate.netDetection of analytes using hydroxylamine-reduced silver colloids. researchgate.net
FT-IR, FT-Raman Vibrational analysis to understand structural properties. dntb.gov.ua8-hydroxyquinoline-5-sulphonic acid. dntb.gov.ua

Deeper Computational Modeling of Complex Biochemical Systems

Computational chemistry provides a powerful lens to examine the interactions of this compound derivatives at the atomic level, complementing experimental findings and guiding new research.

Quantum Chemical Calculations (DFT): Density Functional Theory (DFT) is widely used to investigate the electronic structure, bonding, and reactivity of quinoline-based molecules and their metal complexes. rsc.orgacs.org These calculations can predict spectroscopic properties, reaction energies, and transition states, providing a detailed mechanistic picture that is often inaccessible through experiments alone. acs.org For example, DFT has been used to correlate the kinetic reactivity of palladium complexes with their electronic properties. rsc.org

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of these compounds in complex environments, such as in solution or interacting with a biological target like a protein or DNA. dntb.gov.ua This approach provides insights into binding modes, conformational changes, and the role of solvent, which are critical for understanding biological activity.

Mechanism-Driven Design: Computational studies can elucidate the intricate mechanisms of catalytic cycles. For instance, modeling has supported a mechanism for palladium-catalyzed reactions involving a directed oxypalladation, intramolecular oxidative addition, and reductive elimination pathway. researchgate.net This understanding allows for the rational design of more efficient catalysts and substrates.

Computational MethodFocus of StudyInsights Gained
Density Functional Theory (DFT) Electronic structure, reaction mechanisms, spectroscopic properties. rsc.orgacs.orgCharacterization of intermediates, correlation of structure to reactivity. rsc.orgacs.org
Molecular Dynamics (MD) Dynamic behavior in solution, interaction with biomolecules. dntb.gov.uaBinding modes, conformational stability, solvent effects. dntb.gov.ua
Combined Experimental/Computational Elucidation of reaction pathways. researchgate.netacs.orgSupported mechanisms involving novel intermediates and turnover-limiting steps. researchgate.netacs.org
Basicity Calculations Protonation process and structural changes. massey.ac.nzInsight into "proton sponge" behavior and superbasicity. massey.ac.nz

Identification of New Biochemical Targets and Pathways Through High-Throughput Screening (In Vitro)

High-throughput screening (HTS) is an indispensable tool for discovering novel biological activities of chemical compounds. Applying HTS to libraries of this compound derivatives can rapidly identify new biochemical targets and pathways.

Epigenetic Target Inhibition: HTS campaigns have successfully identified 8-hydroxyquinolines as potent inhibitors of the JMJD2 (KDM4) family of 2-oxoglutarate-dependent histone demethylases, which are implicated in cancer. researchgate.netnih.gov A screen of over 236,000 compounds revealed that these molecules inhibit the enzyme by binding to the active site Fe(II). researchgate.netnih.gov Future screening efforts could explore broader families of epigenetic modifiers.

Discovery of New Antibacterial Agents: HTS of diverse chemical libraries is a key strategy for finding new antibacterial scaffolds with novel modes of action to combat antibiotic resistance. nih.gov A screen of heterocyclic molecules identified N-alkyl-N-(pyridin-2-yl)hydroxylamine structures as having selective and potent activity against Gram-positive bacteria, including resistant strains like MRSA. nih.gov This highlights the potential of screening quinoline-based hydroxylamines for similar activity.

Pathway Profiling: HTS can be used not just to find inhibitors of a single target, but to profile the effects of a compound across a range of cellular or biochemical pathways. researchgate.net This approach can uncover unexpected mechanisms of action and identify compounds that modulate entire biological networks, which could be advantageous for treating complex diseases.

HTS CampaignLibrary SizeTarget/AssayKey Finding
JMJD2 Demethylase Inhibition ~236,000 compounds. researchgate.netnih.govEnzyme inhibition assay (JMJD2 family). researchgate.netnih.govIdentified 8-hydroxyquinolines as cell-active inhibitors binding to active site Fe(II). researchgate.netnih.gov
Antibacterial Discovery ~100 heterocyclic molecules. nih.govWhole-cell antibacterial susceptibility assays. nih.govDiscovered N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffold with potent Gram-positive activity. nih.gov
NF-κB Pathway Suppression Not specified. researchgate.netCell-based assays of NF-κB activation. researchgate.netIdentified N-(quinolin-8-yl)benzenesulfonamides as potent pathway suppressors. researchgate.net

Q & A

Basic Research Questions

Q. How can N-(Quinolin-8-yl)hydroxylamine be synthesized efficiently for laboratory-scale studies?

  • Methodological Answer : Microwave-accelerated cross-dehydrogenative coupling (CDC) under metal-free conditions is a robust method. Using benzoyl peroxide (BPO) as a radical initiator, N-(quinolin-8-yl)amides react with acetone or acetonitrile via microwave irradiation (100°C, 20 min) to yield C5-functionalized derivatives. This approach avoids transition-metal catalysts, simplifies purification, and achieves yields up to 78% . Radical trapping experiments (e.g., TEMPO/BHT adducts detected via HRMS) confirm a free-radical mechanism .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

  • Methodological Answer :

  • Chromatography : HPLC with UV detection is effective for monitoring metabolic byproducts (e.g., o-anisidine, o-aminophenol) under acidic conditions (pH 4.5) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) identifies radical intermediates (e.g., TEMPO adducts) and metabolic products .
  • X-ray Crystallography : Single-crystal X-ray studies (e.g., R factor = 0.035) resolve molecular structures, particularly for amide derivatives .

Q. What solvent systems are optimal for in vitro formulations of this compound?

  • Methodological Answer : For solubility challenges, prioritize DMSO for initial dissolution. If insoluble, test ethanol, DMF, or water with minimal sample loss. For in vivo studies, pre-dissolve in DMSO and dilute with saline (final DMSO concentration ≤1%) to maintain biocompatibility .

Advanced Research Questions

Q. How do species-specific enzymatic pathways influence the metabolic fate of this compound?

  • Methodological Answer : Hepatic microsomal studies in rats and rabbits reveal species-dependent metabolism. Rabbit microsomes predominantly convert this compound to o-anisidine and o-aminophenol via CYP1A1/2 (induced by β-naphthoflavone). Rat microsomes show negligible activity unless pre-treated with CYP2E1 inducers (e.g., ethanol). NADPH-dependent reductase activity (0.201–0.325 µmol/min/mg protein) correlates with metabolite yields .
  • Data Analysis Tip : Use species-specific microsomal induction models (Table 1, ) to predict metabolic stability and toxicity.

Q. How can conflicting data on reactive metabolite generation be resolved in carcinogenicity studies?

  • Methodological Answer : Contradictions arise from pH-dependent stability of metabolites. For example, o-nitrosoanisole (a carcinogenic intermediate) forms spontaneously under acidic conditions (pH 4.5) but is enzymatically mediated at pH 7.4. Validate findings using:

  • pH-controlled incubations (e.g., 60 min at pH 4.5 vs. 7.4) .
  • Enzyme inhibition assays (e.g., CYP450 inhibitors like ketoconazole) to isolate enzymatic vs. non-enzymatic pathways .

Q. What mechanistic insights explain the regioselectivity of C5 functionalization in N-(quinolin-8-yl)amides?

  • Methodological Answer : Radical-mediated CDC favors C5 due to the electron-deficient quinoline core and steric effects of the 8-amide directing group. Computational modeling (e.g., DFT) shows lower activation energy for hydrogen abstraction at C5 compared to C2/C3. Experimental support includes:

  • Isotopic labeling : Deuterated acetone confirms hydrogen transfer from the solvent .
  • Substrate scope : Electron-withdrawing groups on the amide enhance regioselectivity (e.g., 5-bromo derivatives yield 43–65% products) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.